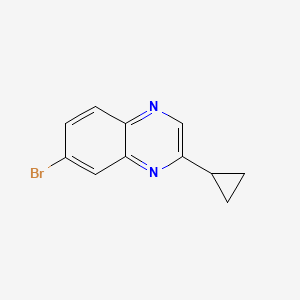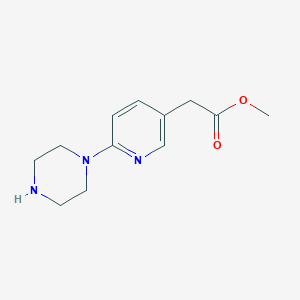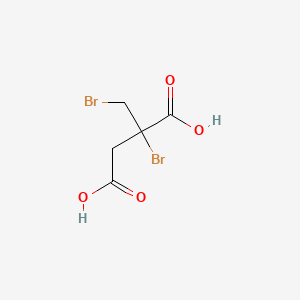
1-(4-aminopyridin-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is substituted with an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 4-aminopyridine with a cyclopropanating agent such as diazomethane or a cyclopropyl halide under basic conditions. The reaction conditions often require a solvent like dichloromethane and a catalyst such as copper(I) iodide to facilitate the cyclopropanation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(4-Pyridin-2-yl)cyclopropanone.
Reduction: 1-(4-Alkylaminopyridin-2-yl)cyclopropan-1-ol.
Substitution: 1-(4-Substituted pyridin-2-yl)cyclopropan-1-ol derivatives.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-aminopyridin-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring can provide steric hindrance, affecting the binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol: Similar structure but with a chlorine substituent instead of an amino group.
1-(Pyridin-2-yl)cyclopropan-1-ol: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is unique due to the presence of the amino group, which enhances its ability to participate in hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(4-aminopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2,(H2,9,10) |
InChI Key |
GZBHXOULQXOUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















